molecular formula C8H7N3O4 B11701963 N-[(3-nitrobenzoyl)amino]formamide CAS No. 4590-28-7

N-[(3-nitrobenzoyl)amino]formamide

Cat. No.: B11701963
CAS No.: 4590-28-7
M. Wt: 209.16 g/mol
InChI Key: WWYVVPPAZIGLTR-UHFFFAOYSA-N
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Description

N-[(3-nitrobenzoyl)amino]formamide is an organic compound characterized by the presence of a nitrobenzoyl group attached to an amino formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-nitrobenzoyl)amino]formamide typically involves the reaction of 3-nitrobenzoic acid with formamide in the presence of a dehydrating agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-nitrobenzoic acid and formamide.

    Dehydrating Agent: Commonly used agents include thionyl chloride or phosphorus oxychloride.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-nitrobenzoyl)amino]formamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-nitrobenzoic acid and formamide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halides, alkoxides.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 3-aminobenzoylformamide.

    Substitution: Various substituted benzoylformamides.

    Hydrolysis: 3-nitrobenzoic acid and formamide.

Scientific Research Applications

N-[(3-nitrobenzoyl)amino]formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-nitrobenzoyl)amino]formamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The formamide moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-nitrobenzoyl)amino]formamide: Similar structure but with the nitro group in the para position.

    N-[(3-chlorobenzoyl)amino]formamide: Contains a chloro group instead of a nitro group.

    N-[(3-methylbenzoyl)amino]formamide: Contains a methyl group instead of a nitro group.

Uniqueness

N-[(3-nitrobenzoyl)amino]formamide is unique due to the presence of the nitro group in the meta position, which influences its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(3-nitrobenzoyl)amino]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c12-5-9-10-8(13)6-2-1-3-7(4-6)11(14)15/h1-5H,(H,9,12)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYVVPPAZIGLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407716
Record name N-[(3-nitrobenzoyl)amino]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4590-28-7
Record name NSC137908
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(3-nitrobenzoyl)amino]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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